N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide
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Overview
Description
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyethyl group and a piperazine ring with a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methoxyethyl Group: The pyrazole ring is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate.
Coupling Reaction: The final step involves coupling the substituted pyrazole with the piperazine ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the piperazine ring can facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
2,2’-Bipyridyl: A ligand used in coordination chemistry with a similar nitrogen-containing ring structure.
3-Methoxyphenylboronic acid: A compound with a methoxy group and aromatic ring, used in organic synthesis.
Uniqueness
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide is unique due to its combination of a pyrazole ring, methoxyethyl group, and piperazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-20-5-4-17-8-10(7-15-17)6-14-12(19)16-3-2-13-11(18)9-16/h7-8H,2-6,9H2,1H3,(H,13,18)(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYHSXYTROJMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CNC(=O)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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